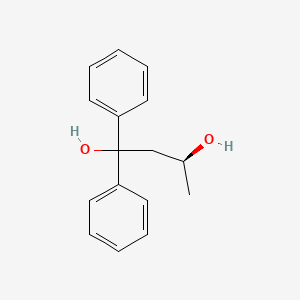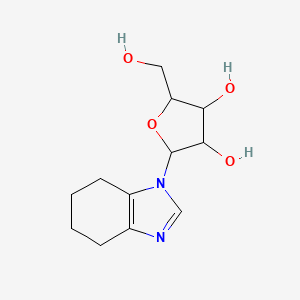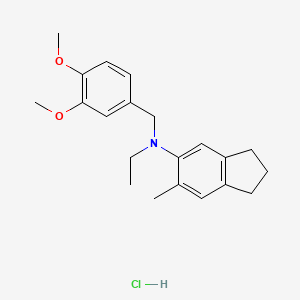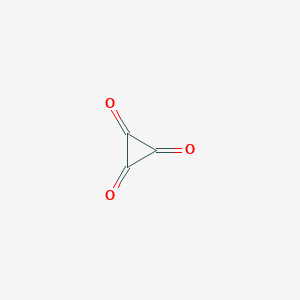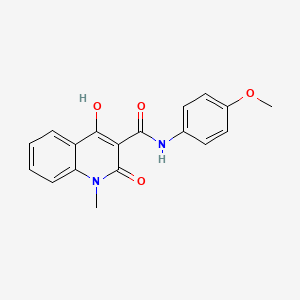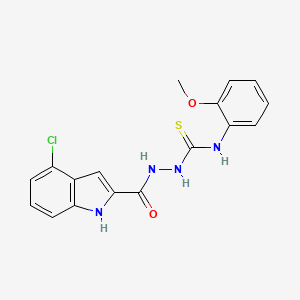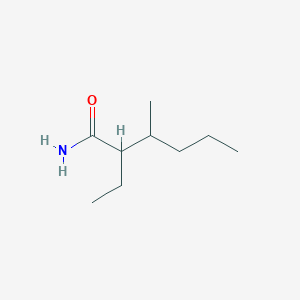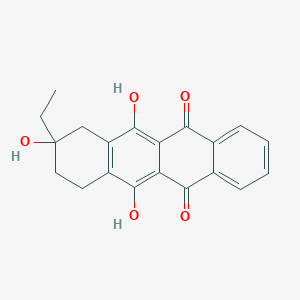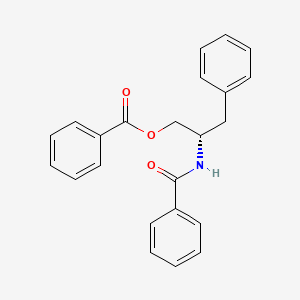
(2S)-2-Benzamido-3-phenylpropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Benzamido-3-phenylpropyl benzoate is an organic compound with a complex structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzamido-3-phenylpropyl benzoate typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the amino acid and the carbonyl group of the benzoyl chloride. The esterification of the carboxyl group with benzyl alcohol under acidic conditions completes the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Benzamido-3-phenylpropyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
(2S)-2-Benzamido-3-phenylpropyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Benzamido-3-phenylpropyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide with similar functional groups.
Phenylpropanoic acid: Shares the phenylpropyl backbone.
Benzyl benzoate: Contains the benzoyl ester group.
Uniqueness
(2S)-2-Benzamido-3-phenylpropyl benzoate is unique due to its combination of amide and ester functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
70558-76-8 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(2S)-2-benzamido-3-phenylpropyl] benzoate |
InChI |
InChI=1S/C23H21NO3/c25-22(19-12-6-2-7-13-19)24-21(16-18-10-4-1-5-11-18)17-27-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1 |
InChI Key |
QXFRPQRGPRXVKM-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



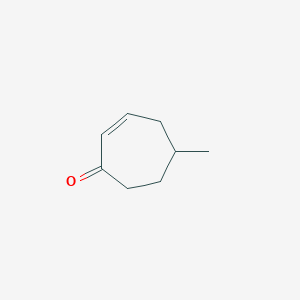
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
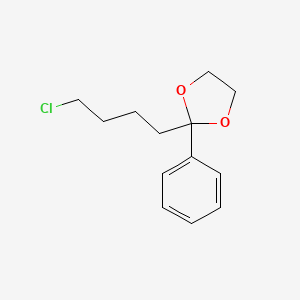
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
